molecular formula C9H11ClFNO B13046599 (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

Cat. No.: B13046599
M. Wt: 203.64 g/mol
InChI Key: IFXPPHGNHKGPJZ-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s unique structure, featuring both amino and hydroxyl functional groups, makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluoroacetophenone.

    Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enzymatic reduction are commonly employed to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the corresponding hydrocarbon

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The specific stereochemistry (1R,2S) also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1

InChI Key

IFXPPHGNHKGPJZ-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)F)N)O

Origin of Product

United States

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